molecular formula C31H36N4O7 B11463070 ethyl 7-butyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-butyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11463070
M. Wt: 576.6 g/mol
InChI Key: DMGWTDFZXCZBOI-UHFFFAOYSA-N
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Description

Ethyl 7-butyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure. This compound features a triazatricyclo framework, which is a rare and interesting structural motif in organic chemistry. The presence of multiple functional groups, including an ester, ketone, and imine, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-butyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Triazatricyclo Framework: The triazatricyclo framework can be synthesized through a cyclization reaction involving appropriate precursors. This step typically requires the use of a strong base and a suitable solvent to facilitate the cyclization process.

    Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction using a butyl halide and a strong base.

    Formation of the Imine Group: The imine group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

    Introduction of the Triethoxybenzoyl Group: The triethoxybenzoyl group can be introduced through an esterification reaction involving triethoxybenzoic acid and an appropriate alcohol.

    Formation of the Ester Group: The ester group can be formed through a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine and ketone functional groups.

    Reduction: Reduction reactions can target the ketone and imine groups, converting them to alcohols and amines, respectively.

    Substitution: The ester and benzoyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Oxidation of the imine group can lead to the formation of a nitrile, while oxidation of the ketone group can lead to the formation of a carboxylic acid.

    Reduction: Reduction of the ketone group can lead to the formation of a secondary alcohol, while reduction of the imine group can lead to the formation of a primary amine.

    Substitution: Substitution reactions can lead to the formation of various esters, amides, and other derivatives.

Scientific Research Applications

Ethyl 7-butyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s ability to undergo various chemical reactions makes it a useful probe for studying biological processes. It can be used to modify biomolecules and study their functions.

    Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ethyl 7-butyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is likely to involve interactions with various molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. For example, the imine group can form covalent bonds with nucleophilic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl 7-butyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar ester and ketone functional groups but lacks the triazatricyclo framework and the triethoxybenzoyl group.

    Ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also features an ester and ketone functional groups but lacks the butyl and triethoxybenzoyl groups.

The uniqueness of ethyl 7-butyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C31H36N4O7

Molecular Weight

576.6 g/mol

IUPAC Name

ethyl 7-butyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C31H36N4O7/c1-6-11-15-35-27-21(30(37)34-16-13-12-14-25(34)32-27)19-22(31(38)42-10-5)28(35)33-29(36)20-17-23(39-7-2)26(41-9-4)24(18-20)40-8-3/h12-14,16-19H,6-11,15H2,1-5H3

InChI Key

DMGWTDFZXCZBOI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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